molecular formula C12H9N3O4S B12808865 4-(5-Nitro-1,3-thiazol-2-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione CAS No. 16060-67-6

4-(5-Nitro-1,3-thiazol-2-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

Cat. No.: B12808865
CAS No.: 16060-67-6
M. Wt: 291.28 g/mol
InChI Key: DYDUEZDUGQXVHR-UHFFFAOYSA-N
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Description

4-(5-Nitro-1,3-thiazol-2-yl)-4-azatricyclo[52102,6]dec-8-ene-3,5-dione is a complex organic compound characterized by its unique tricyclic structure and the presence of a nitrothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Nitro-1,3-thiazol-2-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.

    Nitro Group Introduction: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric and sulfuric acids.

    Tricyclic Core Construction: The tricyclic core is constructed through a Diels-Alder reaction, where a diene reacts with a dienophile under thermal conditions.

    Final Assembly: The final compound is assembled by coupling the nitrothiazole moiety with the tricyclic core, often using a condensation reaction facilitated by a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the nitration step and automated synthesis platforms for the multi-step process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to yield various reduced derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution.

Major Products

    Amino Derivatives: From reduction of the nitro group.

    Hydroxy Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and receptor modulators. The nitrothiazole moiety is particularly interesting for its bioactivity.

Medicine

Medicinally, this compound and its derivatives are explored for their potential as antimicrobial and anticancer agents. The nitro group is known to enhance the biological activity of many compounds.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties due to its rigid tricyclic structure.

Mechanism of Action

The mechanism of action of 4-(5-Nitro-1,3-thiazol-2-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The thiazole ring can also interact with metal ions, affecting enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    4-Oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione: Similar tricyclic structure but lacks the nitrothiazole moiety.

    5-Nitrothiazole Derivatives: Share the nitrothiazole moiety but differ in the rest of the structure.

Uniqueness

The uniqueness of 4-(5-Nitro-1,3-thiazol-2-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione lies in its combination of a rigid tricyclic core with a bioactive nitrothiazole moiety. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

16060-67-6

Molecular Formula

C12H9N3O4S

Molecular Weight

291.28 g/mol

IUPAC Name

4-(5-nitro-1,3-thiazol-2-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C12H9N3O4S/c16-10-8-5-1-2-6(3-5)9(8)11(17)14(10)12-13-4-7(20-12)15(18)19/h1-2,4-6,8-9H,3H2

InChI Key

DYDUEZDUGQXVHR-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C4=NC=C(S4)[N+](=O)[O-]

Origin of Product

United States

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